Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA
Overview
Description
“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a synthetic peptide with the empirical formula C82H149N31O26S . It has a molecular weight of 2017.32 . This peptide has been used in the preparation of peptide-functionalized supported phospholipid bilayers . It also supports neurite outgrowth and stimulates neuronal-like process formation .
Physical And Chemical Properties Analysis
“Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” is a powder form synthetic peptide . It has an assay of ≥90% (HPLC) and should be stored at −20°C .Scientific Research Applications
Improved Neural Stem Cell Growth
- Scientific Field : Stem Cell Research .
- Application Summary : This peptide sequence has been used to improve the growth of human neural stem/progenitor cells (hNSCs). It supports hNSCs to attach and proliferate to confluence for continuous passage and subculture .
- Methods of Application : The peptide sequence was developed based on the Ile-Lys-Val-Ala-Val, or IKVAV, sequence. It was then conjugated to poly (ethylene glycol) hydrogels, which benefited hNSC attachment and proliferation on the surface of hydrogels and promoted cell migration inside the hydrogels .
- Results or Outcomes : The peptide showed great promise in artificial niche development for supporting hNSC culture in vitro and in vivo and for promoting hNSC transplantation in future clinical therapy .
Culturing Human Adenoid Cystic Carcinoma Cells
- Scientific Field : Oncology .
- Application Summary : This peptide sequence has been used to culture human adenoid cystic carcinoma cells .
- Methods of Application : The peptide sequence is added to the culture medium to support the growth and proliferation of the carcinoma cells .
- Results or Outcomes : The peptide sequence has been found to be effective in maintaining the viability and promoting the growth of human adenoid cystic carcinoma cells .
Preparation of Peptide-Functionalized Supported Phospholipid Bilayers
- Scientific Field : Biochemistry .
- Application Summary : The peptide sequence has been used in the preparation of peptide-functionalized supported phospholipid bilayers .
- Methods of Application : The peptide sequence is incorporated into the phospholipid bilayers during their formation, providing functional properties to the resulting structure .
- Results or Outcomes : The peptide-functionalized supported phospholipid bilayers have potential applications in various areas, including drug delivery and biosensing .
Cell-free Synthesis of Cytochrome bo (3) Ubiquinol Oxidase
- Scientific Field : Biochemistry .
- Application Summary : This peptide sequence has been used in the cell-free synthesis of cytochrome bo (3) ubiquinol oxidase .
- Methods of Application : The peptide sequence is incorporated into the artificial membranes during the synthesis process .
- Results or Outcomes : The peptide sequence has been found to be effective in facilitating the synthesis of cytochrome bo (3) ubiquinol oxidase .
Culturing Human Adenoid Cystic Carcinoma Cells
- Scientific Field : Oncology .
- Application Summary : This peptide sequence has been used to culture human adenoid cystic carcinoma cells .
- Methods of Application : The peptide sequence is added to the culture medium to support the growth and proliferation of the carcinoma cells .
- Results or Outcomes : The peptide sequence has been found to be effective in maintaining the viability and promoting the growth of human adenoid cystic carcinoma cells .
Future Directions
The use of “Cys-ser-arg-ala-arg-lys-gln-ala-ala-ser-ile-lys-VA” in the preparation of peptide-functionalized supported phospholipid bilayers suggests potential applications in the field of biomaterials . Its ability to support neurite outgrowth and stimulate neuronal-like process formation also indicates potential uses in neuroscience research . Further studies could explore these possibilities in more detail.
properties
IUPAC Name |
(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-hydroxypropanoyl]amino]-5-carbamimidamidopentanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]propanoyl]amino]propanoyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]propanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-3-carboxypropanoyl]amino]-5-carbamimidamidopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C82H149N31O26S/c1-12-39(6)60(78(137)105-47(21-14-16-28-84)71(130)112-58(37(2)3)76(135)100-44(11)65(124)111-59(38(4)5)77(136)110-53(33-114)73(132)99-43(10)63(122)107-52(32-57(118)119)72(131)106-51(79(138)139)24-19-31-95-82(91)92)113-75(134)55(35-116)108-64(123)41(8)96-61(120)40(7)97-68(127)50(25-26-56(86)117)104-69(128)46(20-13-15-27-83)102-70(129)49(23-18-30-94-81(89)90)101-62(121)42(9)98-67(126)48(22-17-29-93-80(87)88)103-74(133)54(34-115)109-66(125)45(85)36-140/h37-55,58-60,114-116,140H,12-36,83-85H2,1-11H3,(H2,86,117)(H,96,120)(H,97,127)(H,98,126)(H,99,132)(H,100,135)(H,101,121)(H,102,129)(H,103,133)(H,104,128)(H,105,137)(H,106,131)(H,107,122)(H,108,123)(H,109,125)(H,110,136)(H,111,124)(H,112,130)(H,113,134)(H,118,119)(H,138,139)(H4,87,88,93)(H4,89,90,94)(H4,91,92,95)/t39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,58-,59-,60-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NAPSKHHWYAWPQX-YJTOHMMESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCCN)C(=O)NC(C(C)C)C(=O)NC(C)C(=O)NC(C(C)C)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)C(C)NC(=O)C(C)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(CCCNC(=N)N)NC(=O)C(CO)NC(=O)C(CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C)NC(=O)[C@H](C)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CO)NC(=O)[C@H](CS)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C82H149N31O26S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00745641 | |
Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
2017.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
H-Cys-Ser-Arg-Ala-Arg-Lys-Gln-Ala-Ala-Ser-Ile-Lys-Val-Ala-Val-Ser-Ala-Asp-Arg-OH | |
CAS RN |
123063-31-0 | |
Record name | L-Cysteinyl-L-seryl-L-arginyl-L-alanyl-L-arginyl-L-lysyl-L-glutaminyl-L-alanyl-L-alanyl-L-seryl-L-isoleucyl-L-lysyl-L-valyl-L-alanyl-L-valyl-L-seryl-L-alanyl-L-alpha-aspartyl-L-arginine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00745641 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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